molecular formula C18H30O3 B14412690 6-Oxooctadeca-2,4-dienoic acid CAS No. 80559-39-3

6-Oxooctadeca-2,4-dienoic acid

Cat. No.: B14412690
CAS No.: 80559-39-3
M. Wt: 294.4 g/mol
InChI Key: IDEOITKGHXRKLG-UHFFFAOYSA-N
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Description

6-Oxooctadeca-2,4-dienoic acid is a chemical compound that belongs to the class of oxo fatty acids It is characterized by the presence of a ketone group (oxo) and two double bonds (dienoic) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxooctadeca-2,4-dienoic acid can be achieved through several methods. One common approach involves the oxidation of linoleic acid, a polyunsaturated fatty acid, using specific oxidizing agents. The reaction conditions typically include the use of catalysts and controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as chromatography and distillation are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxooctadeca-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in hydroxy derivatives.

    Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used to introduce substituents at specific positions.

Major Products Formed

The major products formed from these reactions include various oxo and hydroxy derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

6-Oxooctadeca-2,4-dienoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a signaling molecule in cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 6-Oxooctadeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. For example, it may interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxooctadeca-2,4-dienoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

80559-39-3

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

6-oxooctadeca-2,4-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-14-17(19)15-12-13-16-18(20)21/h12-13,15-16H,2-11,14H2,1H3,(H,20,21)

InChI Key

IDEOITKGHXRKLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)C=CC=CC(=O)O

Origin of Product

United States

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